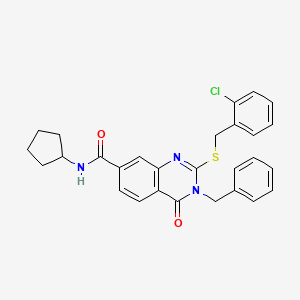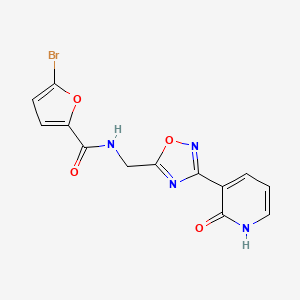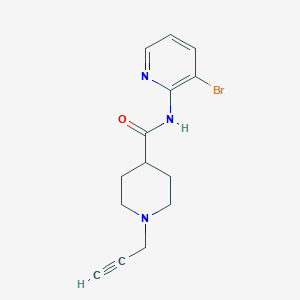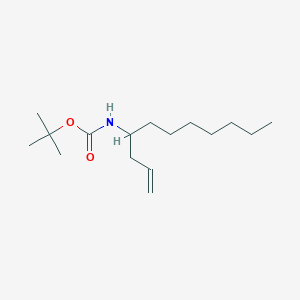![molecular formula C18H26N2O4 B2841156 Ethyl (5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate CAS No. 921792-95-2](/img/structure/B2841156.png)
Ethyl (5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a derivative of benzo[b][1,4]oxazepine, which is a type of heterocyclic compound. Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen, as part of the ring .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple functional groups and a seven-membered oxazepine ring. The 3D conformation of the molecule could also be influenced by the presence of these groups .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would largely depend on the functional groups present in the molecule. For example, the carbamate group could potentially be hydrolyzed under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular size, and the presence of functional groups would influence properties like solubility, melting point, boiling point, etc .Scientific Research Applications
Photodegradation Studies
Research by Beachell and Chang (1972) explored the photodegradation of urethane model systems, identifying various photo-oxidation products of related carbamate compounds. This study highlights the potential applications of carbamates like Ethyl (5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate in understanding the photodegradation process of similar organic compounds (Beachell & Chang, 1972).
Agricultural Applications
In the context of agriculture, Campos et al. (2015) demonstrated the use of carbamates in developing carrier systems for fungicides, enhancing the effectiveness and reducing the environmental impact of agricultural chemicals. This study illustrates the potential use of Ethyl (5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate in similar applications (Campos et al., 2015).
Polymer Stability Analysis
Botelho et al. (2001) investigated the thermal and thermo-oxidative degradation of polymers, providing insights into the stability of carbamate-containing polymers under various conditions. This research could be relevant for understanding the stability and degradation properties of Ethyl (5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate in polymeric materials (Botelho et al., 2001).
Synthesis and Chemical Transformations
Research by Katritzky et al. (2001) on the synthesis of benzothiazepines and benzoxazepines via cyclizations of related compounds provides a foundational understanding of chemical transformations that could be applicable to Ethyl (5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate (Katritzky et al., 2001).
Drug Synthesis and Evaluation
While this area may touch upon drug use and side effects, it's important to note that studies like those conducted by Fakhr et al. (2009) demonstrate the significance of carbamate derivatives in the synthesis of pharmaceutical compounds. These methodologies could be relevant for synthesizing derivatives of Ethyl (5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate for various applications (Fakhr et al., 2009).
Mechanism of Action
properties
IUPAC Name |
ethyl N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O4/c1-6-23-17(22)19-13-7-8-15-14(9-13)20(10-12(2)3)16(21)18(4,5)11-24-15/h7-9,12H,6,10-11H2,1-5H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFLIGVMYGDEMLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC2=C(C=C1)OCC(C(=O)N2CC(C)C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 2-(2-((5-pivalamido-1,3,4-thiadiazol-2-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2841078.png)


![4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenyl 2-propynyl ether](/img/structure/B2841085.png)
![Ethyl 6-(chloromethyl)-4-[2-(difluoromethoxy)phenyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2841086.png)

![3-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-(methylthio)benzyl)propanamide](/img/structure/B2841088.png)
![[4-methyl-2-oxo-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-3-yl]acetic acid](/img/structure/B2841090.png)
![(E)-2-amino-1-((3-methylbenzylidene)amino)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2841092.png)

![3-(9H-Fluoren-9-ylmethoxycarbonyl)-9-oxo-3-azabicyclo[3.3.1]nonane-7-carboxylic acid](/img/structure/B2841094.png)
